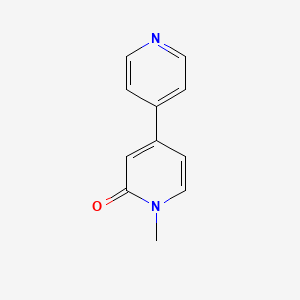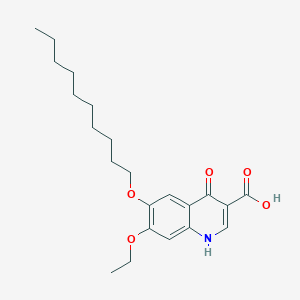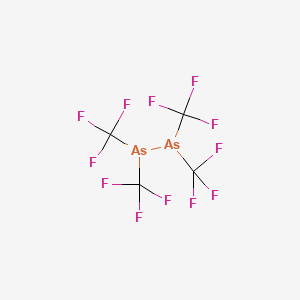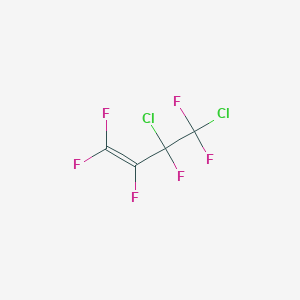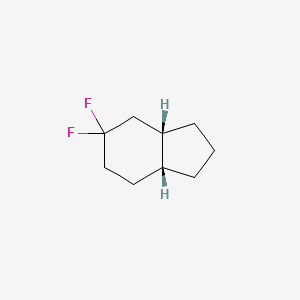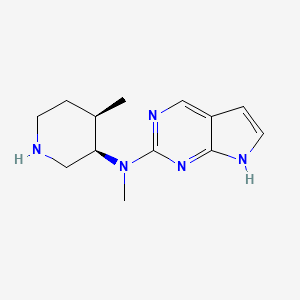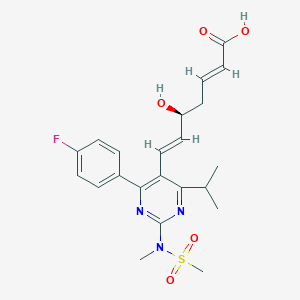![molecular formula C13H15N3O2 B13424235 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopentyl group and a methyl group attached to the pyrido[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of 2-aminopyridine with cyclopentanone under acidic conditions to form an intermediate, which is then cyclized to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrido[2,3-d]pyrimidine-2,7-dione derivatives.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione can be compared with other similar compounds such as:
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
These compounds share a similar pyrido[2,3-d]pyrimidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups can influence their solubility, stability, and interaction with molecular targets, highlighting the uniqueness of each compound.
Eigenschaften
IUPAC Name |
8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-11(17)16(9-4-2-3-5-9)12-10(8)7-14-13(18)15-12/h6-7,9H,2-5H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUAFNZNWBREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=NC(=O)N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
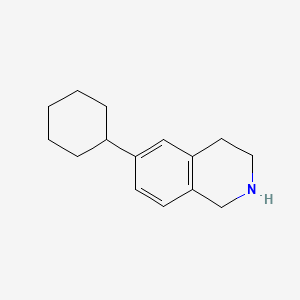
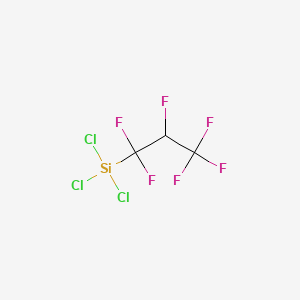
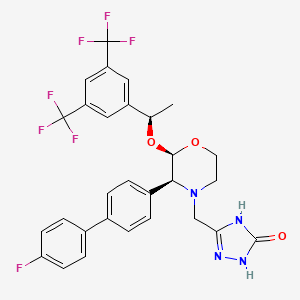
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
